pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate
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Overview
Description
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structural features, including a pentan-3-yl group, a dimethoxyphenyl ring, and a phenylmethoxycarbonylhydrazinyl moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate typically involves multi-step organic reactions. The starting materials may include pentan-3-ol, 3,4-dimethoxybenzaldehyde, and phenylmethoxycarbonylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate: Similar in structure but may differ in functional groups or stereochemistry.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic rings and methoxy groups.
Phenylmethoxycarbonylhydrazine derivatives: Compounds with similar hydrazine moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H32N2O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate |
InChI |
InChI=1S/C25H32N2O7/c1-6-19(7-2)34-23(29)25(3,22(28)18-13-14-20(31-4)21(15-18)32-5)27-26-24(30)33-16-17-11-9-8-10-12-17/h8-15,19,27H,6-7,16H2,1-5H3,(H,26,30)/t25-/m1/s1 |
InChI Key |
AFZFTLASEAMSFD-RUZDIDTESA-N |
Isomeric SMILES |
CCC(CC)OC(=O)[C@@](C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(CC)OC(=O)C(C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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